molecular formula C20H27N3O3S2 B2633564 4-(dipropylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 361158-58-9

4-(dipropylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2633564
CAS RN: 361158-58-9
M. Wt: 421.57
InChI Key: FNLJDJYLCAQNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dipropylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, also known as DPTB, is an organic compound that has been studied for its potential pharmacological properties. This compound belongs to the class of sulfonamide derivatives and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Antimicrobial and Antifungal Properties

4-(dipropylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. They have shown significant activity against bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans and Aspergillus niger (Padalkar et al., 2014; Jagtap et al., 2010; Bhusari et al., 2008).

Antitubercular Activity

Certain derivatives have been synthesized and shown potent antitubercular activity against Mycobacterium tuberculosis H37Rv strain, indicating their potential use in tuberculosis treatment (Dighe et al., 2012).

Anticancer Potential

Some compounds derived from 4-(dipropylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide have demonstrated significant anticancer activity, particularly against melanoma cell lines, indicating their potential as therapeutic agents in cancer treatment (Yılmaz et al., 2015; Ostapiuk et al., 2017).

Cardiac Electrophysiological Activity

N-substituted derivatives have shown promising cardiac electrophysiological activity, indicating their potential use in treating arrhythmias and other cardiac conditions (Morgan et al., 1990).

Green Chemistry and Eco-Friendly Synthesis

Some methods have been developed to synthesize benzamide derivatives in an eco-friendly manner, adhering to green chemistry principles and yielding nearly quantitative results (Horishny & Matiychuk, 2020).

properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S2/c1-3-13-23(14-4-2)28(25,26)16-11-9-15(10-12-16)19(24)22-20-21-17-7-5-6-8-18(17)27-20/h9-12H,3-8,13-14H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLJDJYLCAQNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dipropylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

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